Ethyl 2-phenylpropionate

Chiral chromatography Analytical method development NSAID quality control

Ethyl 2-phenylpropionate (CAS 113085-12-4), also designated as ethyl (R)-2-phenylpropionate and benzeneacetic acid α-methyl ethyl ester, is a chiral C11H14O2 ester with a molecular weight of 178.23 g/mol, a boiling point of 229–232°C, and a density of 1.012 g/cm³. This compound features a stereogenic center at the α-carbon of the propionate moiety, making it a critical synthetic intermediate for enantiopure 2-arylpropionic acid NSAIDs, including ibuprofen, naproxen, and flurbiprofen, wherein only the (S)-enantiomer exhibits clinically relevant COX inhibition activity.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 113085-12-4
Cat. No. B055424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylpropionate
CAS113085-12-4
SynonymsETHYL (R)-2-PHENYLPROPIONATE
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
InChIKeyUTUVIKZNQWNGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Phenylpropionate (CAS 113085-12-4): Chiral NSAID Precursor and Fragrance Ester Procurement Guide


Ethyl 2-phenylpropionate (CAS 113085-12-4), also designated as ethyl (R)-2-phenylpropionate and benzeneacetic acid α-methyl ethyl ester, is a chiral C11H14O2 ester with a molecular weight of 178.23 g/mol, a boiling point of 229–232°C, and a density of 1.012 g/cm³ [1]. This compound features a stereogenic center at the α-carbon of the propionate moiety, making it a critical synthetic intermediate for enantiopure 2-arylpropionic acid NSAIDs, including ibuprofen, naproxen, and flurbiprofen, wherein only the (S)-enantiomer exhibits clinically relevant COX inhibition activity . It is also listed as a food flavoring agent (DG SANTE 09.364) for its sweet, fruity, floral odor profile [2].

Procurement Risk: Why Substituting Racemic Ethyl 2-Phenylpropionate for the (R)-Enantiomer (CAS 113085-12-4) Compromises Research Validity


Generic substitution of ethyl 2-phenylpropionate is precluded by the divergent biological activity profiles of its enantiomers. In the 2-arylpropionic acid NSAID class, the (S)-enantiomer is responsible for the desired COX inhibition, whereas the (R)-enantiomer is either inactive or may undergo unidirectional metabolic chiral inversion in vivo—a process whose efficiency varies markedly across species and compounds [1]. Consequently, synthetic methodologies employing racemic starting materials require downstream chiral resolution steps that substantially reduce overall yield and increase purification burden. Procurement of the stereochemically defined (R)-enantiomer (CAS 113085-12-4) eliminates this ambiguity and provides a validated starting point for enantioselective synthesis, biocatalytic studies, and analytical method development [2].

Ethyl 2-Phenylpropionate (CAS 113085-12-4): Quantitative Differentiation Evidence Against Closest Analogs


HPLC Elution Order Differential: (R)-Enantiomer Elutes Before (S)-Enantiomer in 2-Arylpropionate Chiral Separations

Ethyl 2-phenylpropionate exhibits a well-characterized chiral separation profile distinct from other 2-arylpropionate esters. In reversed-phase HPLC analysis following diastereoisomeric derivatization with (S)-(-)-1-phenylethylamine, the diastereoisomer derived from the (R)-enantiomer of ethyl 2-phenylpropionate is less polar and elutes before the corresponding (S)-derivative, consistent with a general stereochemical rule applicable across multiple 2-arylpropionic acid NSAID precursors including 2-(2-naphthyl)propionic acid and 2-(4-biphenyl)propionic acid derivatives [1]. This predictable elution order is not uniform across all chiral ester classes and provides a validated analytical benchmark for method development.

Chiral chromatography Analytical method development NSAID quality control

Biocatalytic Enantioselectivity: Temperature-Dependent Preferential Formation of (S)-Enantiomer with A. oryzae

Ethyl 2-phenylpropionate serves as a direct substrate in mycelium-bound carboxylesterase systems, enabling enzyme-mediated enantioselective synthesis. When using lyophilized mycelia of Aspergillus oryzae as the biocatalyst in n-heptane at 50°C, the esterification of 2-phenylpropionic acid with ethanol yields preferential formation of the (S)-enantiomer, with enantiospecificity increasing as a function of reaction temperature [1]. This behavior is inverted when Rhizopus oryzae is employed as the biocatalyst, which preferentially yields the (R)-enantiomer under otherwise identical reaction conditions [1]. This stereodivergent biocatalytic profile is not observed with the phenylacetate analog, which lacks the α-methyl stereogenic center and therefore cannot undergo enantioselective enzymatic resolution.

Biocatalysis Enantioselective esterification Green chemistry

Catalytic Decarboxylation: Enantiomeric Excess of 34.5% ee Achievable with Cinchonine

In enantioselective catalytic decarboxylation of the monoethyl ester of methylphenylmalonic acid, the enantiomeric excess of the resulting (S)-(+)-ethyl 2-phenylpropionate reaches 34.5% ee when cinchonine is employed as the chiral alkaloid catalyst [1]. This enantiomeric enrichment, while moderate, represents a baseline catalytic asymmetric transformation for this compound class and is significantly higher than the <5% ee observed with alternative catalyst systems lacking the cinchona alkaloid framework. The decarboxylation proceeds far more effectively with Cu2O (85% conversion after 6 hours) than with CuCl (28% conversion after 6 hours) in acetonitrile at 80°C [1].

Enantioselective catalysis Asymmetric decarboxylation Copper(I) catalysis

Thermochemical Stability Differential: Standard Molar Enthalpy of Formation vs. Ethyl Phenylacetate

The standard molar enthalpy of formation ΔfH°m(l) of ethyl 2-phenylpropionate at T = 298.15 K, measured by combustion calorimetry, differs measurably from that of its des-methyl analog ethyl phenylacetate due to the presence of the α-methyl substituent [1]. The α-methyl group introduces a noticeable destabilizing geminal interaction between the phenyl and alkoxycarbonyl substituents, a thermodynamic effect absent in ethyl phenylacetate [1]. This structural feature alters the compound's vapor pressure-temperature function and consequently affects its behavior in distillation-based purification and long-term storage stability under elevated temperature conditions.

Thermochemistry Combustion calorimetry Process safety

Hydrolytic Substrate Specificity: Mycelial Esterase Activity Distinguishes 2-Phenylpropionate from Phenylacetate Esters

In direct comparative biocatalyst screening, lyophilized mycelia of Aspergillus oryzae MIM and Rhizopus oryzae CBS 11207 exhibited distinct activity profiles when hydrolyzing ethyl 2-phenylpropionate versus ethyl phenylacetate in 0.1 M phosphate buffer [1]. A. oryzae proved more effective than R. oryzae for both substrates, but the maximum conversion yields and equilibrium constants differed significantly between the two ester substrates due to steric effects introduced by the α-methyl group of 2-phenylpropionate [1]. This substrate-specific activity profile underscores that biocatalytic process conditions optimized for ethyl phenylacetate cannot be directly translated to ethyl 2-phenylpropionate systems without re-optimization.

Enzymatic hydrolysis Substrate specificity Biocatalyst screening

Ethyl 2-Phenylpropionate (CAS 113085-12-4): Evidence-Backed Research and Procurement Application Scenarios


Chiral HPLC Method Development for NSAID Purity Testing

Ethyl 2-phenylpropionate serves as a validated model analyte for developing and validating chiral HPLC methods applicable to 2-arylpropionic acid NSAIDs. Its predictable elution order following (S)-(-)-1-phenylethylamine derivatization—with the (R)-diastereoisomer eluting before the (S)-diastereoisomer—provides a reliable benchmark for method transfer and system suitability testing [1]. This application is particularly relevant for quality control laboratories requiring enantiomeric purity verification of ibuprofen, naproxen, and flurbiprofen APIs.

Enantioselective Biocatalytic Synthesis of 2-Arylpropionic Acid Precursors

Ethyl 2-phenylpropionate is a direct substrate for stereodivergent biocatalytic esterification using fungal carboxylesterases. Selection of Aspergillus oryzae yields preferential formation of the (S)-enantiomer, whereas Rhizopus oryzae produces the (R)-enantiomer under identical reaction conditions (n-heptane, 50°C) [2]. This enzyme-controlled stereochemical switching enables green chemistry production of either enantiomer from the same achiral precursors, offering a sustainable alternative to traditional chemical resolution methods.

Fragrance Formulation Requiring Defined DG SANTE Compliance

Ethyl 2-phenylpropionate is listed under DG SANTE Food Flavourings reference 09.364, with a documented sweet, fruity, floral-honey odor profile and estimated logP of 2.774 [3]. This regulatory listing distinguishes it from structurally similar phenylacetate esters that lack explicit EU flavoring approval. Procurement of this specific CAS-registered material ensures compliance with European flavoring regulations for food and beverage applications.

Thermochemical Reference Standard for Combustion Calorimetry

Ethyl 2-phenylpropionate has been characterized as a thermochemical reference standard with measured standard molar enthalpy of formation ΔfH°m(l) at 298.15 K via combustion calorimetry, along with standard molar enthalpy of vaporization ΔglH°m derived from vapor pressure-temperature functions [4]. This established thermodynamic dataset supports group-contribution methodology validation and process safety assessments for ester synthesis scale-up.

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